molecular formula C17H25NO3 B2434901 N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1396679-01-8

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2434901
CAS RN: 1396679-01-8
M. Wt: 291.391
InChI Key: JSEIBPXTEWIGFT-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide, also known as CR845, is a novel kappa opioid receptor agonist. It has been widely studied for its potential therapeutic applications in the treatment of various medical conditions.

Scientific Research Applications

Paracetamol Metabolism and Genetic Differences

Research has highlighted the complex metabolism of paracetamol (acetaminophen), which shares functional group characteristics with the compound . The study by Zhao and Pickering (2011) delves into the metabolic pathways of paracetamol, including glucuronidation and sulfation, and the role of genetic differences in enzyme genotypes that may influence susceptibility to toxicity and efficacy in therapeutics. This research could provide a basis for understanding how structural variations, like those in "N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide," might affect metabolic processing and pharmacological effects (Li-zi Zhao & G. Pickering, 2011).

Environmental Contaminants and Analytical Methods

The study by Lange, Scheurer, and Brauch (2012) focuses on artificial sweeteners as emerging environmental contaminants, providing insight into analytical methods for detecting such compounds in water. This research is relevant for understanding the environmental impact and detection methodologies that could be applicable to studying the environmental fate of "this compound" (F. Lange, M. Scheurer, & H. Brauch, 2012).

Clinical Pharmacokinetics and Pharmacodynamics

Peltoniemi et al. (2016) review the pharmacokinetics and pharmacodynamics of ketamine, a compound with distinct pharmacological actions, including its metabolism by cytochrome P450 enzymes. This study sheds light on the importance of metabolic pathways and enzyme interactions in determining the pharmacological profiles of complex molecules, which could be considered when studying "this compound" (Marko Peltoniemi et al., 2016).

Hepatotoxicity and Drug Safety

Barkin, Barkin, and Barkin (2006) critically review the weak opioid analgesic propoxyphene, discussing its pharmacokinetics, pharmacodynamics, and associated safety concerns, including hepatotoxicity. Understanding the toxicological profile and safety concerns of pharmacologically active compounds is crucial for their therapeutic application and could be relevant for assessing the safety of "this compound" (R. Barkin, S. Barkin, & D. Barkin, 2006).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12(2)13-5-7-15(8-6-13)21-11-17(20)18-10-9-16(19)14-3-4-14/h5-8,12,14,16,19H,3-4,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEIBPXTEWIGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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